molecular formula C15H18N2O3S B2489563 N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 920246-83-9

N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2489563
M. Wt: 306.38
InChI Key: SIMDOQWRLGEFHL-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular structure and potential biological activities. Although the specific compound "N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide" is not directly referenced in available literature, related compounds have been studied for various synthetic routes and biological activities.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic heterocyclic components. For instance, derivatives of benzothiazole acetamides, like the compound , might be synthesized through condensation reactions involving benzothiazole and acetic acid derivatives under reflux conditions (Balijapalli et al., 2017). Another approach could involve the use of carbodiimide condensation to promote the synthesis of thiadiazolyl acetamide derivatives, which share structural similarities (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds often showcases significant intermolecular hydrogen bonding, contributing to their stability and potential biological activity. For example, certain N-(benzo[d]thiazol-2-yl) acetamides form hydrogen-bonded crystalline structures that could be indicative of similar structural features in the target compound (Balijapalli et al., 2017).

Chemical Reactions and Properties

Compounds within this family can undergo various chemical reactions, including etherification and Beckmann rearrangement, which are crucial for introducing or modifying functional groups within the molecule (Chen et al., 2012). These reactions are pivotal for tailoring the chemical properties of the molecule for specific applications.

Scientific Research Applications

Synthesis and Derivative Development

The compound N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it is involved in the creation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These derivatives exhibit potential as anti-inflammatory and analgesic agents, highlighting the compound's role in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photodynamic Therapy Potential

The compound has been studied for its role in the synthesis of zinc phthalocyanine derivatives. These derivatives, substituted with new benzenesulfonamide groups containing a Schiff base, demonstrate high singlet oxygen quantum yields. This property is significant for photodynamic therapy applications, especially in cancer treatment, as these compounds can serve as potent Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Hydrogen Bonding and Photophysical Properties

Research into the photophysical properties of amide hydrogen-bonded crystals of N-(benzo[d]thiazol-2-yl) acetamides, including derivatives of the compound , reveals unique hydrogen-bonding assemblies. These assemblies influence the compound's photophysical properties, making it relevant in the study of molecular structures and interactions (Balijapalli et al., 2017).

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-10(18)17(9-12-4-3-7-20-12)15-16-13-8-11(19-2)5-6-14(13)21-15/h5-6,8,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMDOQWRLGEFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCO1)C2=NC3=C(S2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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